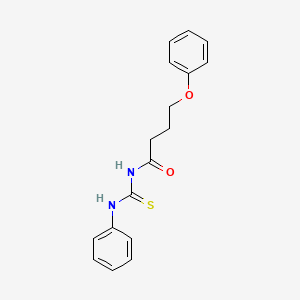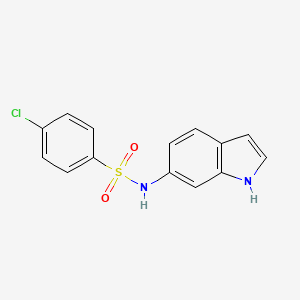
N-(anilinocarbonothioyl)-4-phenoxybutanamide
Descripción general
Descripción
N-(anilinocarbonothioyl)-4-phenoxybutanamide, also known as GW501516, is a synthetic drug that belongs to the class of Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonists. It was first developed in the 1990s by GlaxoSmithKline as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, due to its ability to enhance endurance performance, it has gained popularity among athletes and bodybuilders, leading to its ban by the World Anti-Doping Agency (WADA) in 2009.
Mecanismo De Acción
N-(anilinocarbonothioyl)-4-phenoxybutanamide exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism, inflammation, and energy homeostasis. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
N-(anilinocarbonothioyl)-4-phenoxybutanamide has been shown to enhance endurance performance by increasing the capacity of skeletal muscle to oxidize fatty acids, leading to improved energy production during exercise. It has also been found to increase the expression of genes involved in oxidative metabolism and mitochondrial biogenesis in skeletal muscle. In addition, it has been shown to reduce muscle damage and inflammation following intense exercise.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(anilinocarbonothioyl)-4-phenoxybutanamide has several advantages for use in lab experiments. It is highly selective for PPARδ and does not activate other PPAR subtypes, reducing the risk of off-target effects. Additionally, it has a long half-life and can be administered orally, making it convenient for use in animal studies. However, its use is limited by its banned status in sports and potential for abuse in humans.
Direcciones Futuras
Include investigating its effects on other diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, further studies are needed to determine the long-term safety and efficacy of N-(anilinocarbonothioyl)-4-phenoxybutanamide in humans.
Aplicaciones Científicas De Investigación
N-(anilinocarbonothioyl)-4-phenoxybutanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and lower triglyceride levels in animal models of obesity and diabetes. Additionally, it has been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
4-phenoxy-N-(phenylcarbamothioyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c20-16(12-7-13-21-15-10-5-2-6-11-15)19-17(22)18-14-8-3-1-4-9-14/h1-6,8-11H,7,12-13H2,(H2,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNGNGYDRRGZDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788174 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}azepane](/img/structure/B4694237.png)

![N-[2-(benzoylamino)ethyl]-4-methylbenzamide](/img/structure/B4694242.png)
![4-methoxy-4-methyl-2-[4-(4-morpholinyl)-2-butyn-1-yl]-1-phenyl-1,3-pentanedione](/img/structure/B4694248.png)
![1-(2-furoyl)-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B4694255.png)
![ethyl 5-benzyl-2-({[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4694272.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide](/img/structure/B4694288.png)
![3-{4-[(diethylamino)sulfonyl]phenyl}-N-methylpropanamide](/img/structure/B4694299.png)
![2-[(2,6-dichlorobenzyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B4694304.png)
![ethyl 4-{[({4-[(benzoylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4694306.png)
![2-(1-adamantylmethyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4694312.png)
![N-{[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4694324.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B4694335.png)